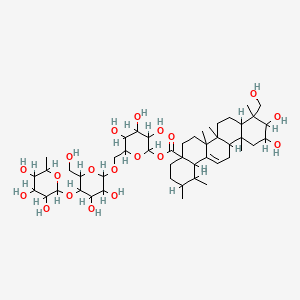

Asiaticoside

Description

Properties

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQVAPGDARQUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Asiaticoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16830-15-2 |

Source

|

| Record name | Asiaticoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α)-2,3,23-trihydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asiaticoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 238 °C |

Source

|

| Record name | Asiaticoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Asiaticoside in Stimulating Collagen Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asiaticoside, a primary triterpenoid saponin isolated from Centella asiatica, has garnered significant scientific interest for its profound effects on cutaneous wound healing and skin rejuvenation.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which asiaticoside stimulates collagen synthesis, a critical process for maintaining dermal integrity and promoting tissue repair. The core of its action lies in the activation of the Smad signaling cascade, yet it follows a unique pathway independent of the canonical Transforming Growth Factor-β (TGF-β) receptor I kinase (TβRI kinase).[2] By inducing the phosphorylation of Smad2 and Smad3, promoting the formation of the Smad3/Smad4 complex, and facilitating its nuclear translocation, asiaticoside directly upregulates the transcription of genes encoding Type I and Type III collagen.[3] Furthermore, its influence extends to the broader extracellular matrix (ECM) environment by modulating the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), favoring net collagen accumulation.[4] This document synthesizes the current understanding, presents the key experimental evidence, and provides detailed protocols for researchers aiming to investigate its therapeutic potential.

Introduction: From Traditional Remedy to Modern Pharmacology

Centella asiatica, commonly known as Gotu Kola, has been a cornerstone of traditional medicine in Asiatic countries for centuries, primarily utilized for its remarkable wound-healing properties.[5] Modern phytochemical analysis has identified a class of pentacyclic triterpenoids as the principal bioactive constituents, with asiaticoside being one of the most abundant and pharmacologically significant.[1][5]

The skin's structural integrity is predominantly reliant on Type I collagen, which constitutes the bulk of the dermal matrix.[2] A decline in Type I collagen synthesis is a hallmark of skin aging, leading to reduced elasticity and the formation of wrinkles.[2] Asiaticoside directly counteracts this process by promoting fibroblast proliferation and robustly stimulating the synthesis of new collagen, particularly Types I and III.[3][6][7] This activity underpins its efficacy in both wound repair and anti-aging applications, making it a molecule of high interest for dermatological and pharmaceutical development.[5][8] This guide dissects the precise molecular pathways that asiaticoside hijacks to exert these pro-collagen effects.

The Core Signaling Pathway: A TβRI Kinase-Independent Smad Activation

The synthesis of collagen is tightly regulated by several growth factors, with TGF-β being the most potent inducer.[9] The canonical TGF-β pathway involves its binding to a cell surface receptor complex, leading to the activation of TβRI kinase, which then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[10][11] These activated R-Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those for collagen.[10]

Asiaticoside's Unique Point of Intervention

Seminal research has revealed that asiaticoside activates the Smad pathway through a mechanism that is distinct from the canonical TGF-β ligand-receptor interaction. Crucially, the effects of asiaticoside on Smad2 phosphorylation and subsequent Type I collagen synthesis are not inhibited by SB431542, a highly specific inhibitor of TβRI kinase.[2][12] This pivotal finding demonstrates that asiaticoside acts downstream of, or parallel to, the TβRI kinase, bypassing the need for conventional receptor activation to initiate the signaling cascade.[13]

Downstream Smad Cascade Activation

Despite its TβRI kinase-independent nature, the downstream events of the signaling cascade converge with the canonical pathway. Experimental evidence robustly supports the following sequence:

-

Phosphorylation of Smad2 and Smad3: Treatment of human dermal fibroblasts with asiaticoside leads to a significant increase in the phosphorylation of both Smad2 and Smad3, a critical activation step.[2]

-

Formation of the Smad3/Smad4 Complex: Following phosphorylation, asiaticoside induces the binding of Smad3 to the common partner, Smad4.[2]

-

Nuclear Translocation: This newly formed Smad3/Smad4 heteromultimer is then actively transported into the nucleus.[2]

-

Gene Transcription: Within the nucleus, the complex acts as a transcription factor, binding to the promoter regions of collagen genes, such as COL1A1, to drive their expression.

This TβRI kinase-independent activation of Smad signaling represents the central mechanism of action for asiaticoside-induced collagen synthesis.

Caption: Asiaticoside activates Smad signaling independent of TβRI kinase.

Impact on Collagen Subtypes and Extracellular Matrix Homeostasis

Asiaticoside's influence is not limited to a single signaling pathway; it has a broad impact on the composition and stability of the extracellular matrix.

Regulation of Type I and Type III Collagen

While the induction of Type I collagen is well-documented and mechanistically understood through the Smad pathway, numerous studies also highlight a significant increase in Type III collagen synthesis.[6][7] Type III collagen is crucial for the initial stages of wound healing and provides elasticity to the skin. Some research indicates that asiaticoside may induce a more pronounced increase in Type III collagen compared to Type I, particularly at certain concentrations and time points.[6][14] This dual action on both major dermal collagens contributes to its comprehensive efficacy in tissue repair and skin health.[6][7][14][15]

| Parameter | Observation | Significance | References |

| Cell Type | Human Dermal Fibroblasts (HDFs) | Primary collagen-producing cells in the skin. | [6][7] |

| Collagen Type I | Synthesis significantly increased. | Restores dermal structure and tensile strength. | [2][4][16] |

| Collagen Type III | Synthesis significantly increased. | Important for new tissue formation and skin elasticity. | [6][7][14][15] |

| Dose-Dependency | Effects observed in a dose-dependent manner. | Allows for therapeutic window optimization. | [4][6] |

| Time-Dependency | Effects observed in a time-dependent manner. | Reflects the kinetics of gene expression and protein synthesis. | [6][7] |

Table 1: Summary of Asiaticoside's Effects on Collagen Synthesis In Vitro.

Modulating the MMP/TIMP Balance

The net amount of collagen in the dermis is determined by the balance between its synthesis and degradation. Collagen degradation is primarily mediated by matrix metalloproteinases (MMPs), which are in turn regulated by tissue inhibitors of metalloproteinases (TIMPs).[17][18][19] Asiaticoside has been shown to favorably shift this balance by simultaneously attenuating the expression of MMP-1 (the primary collagenase for Type I collagen) and enhancing the expression of TIMP-1.[4] This dual mechanism ensures that the newly synthesized collagen is protected from premature degradation, leading to more effective and lasting matrix accumulation.

A Note on Context: The Keloid Fibroblast Anomaly

It is critical to note that the cellular context can alter the effects of asiaticoside. In studies using fibroblasts derived from keloids (a type of fibrotic scar), asiaticoside has been shown to inhibit Type I and Type III collagen expression.[20][21] In this context, it also reduces the expression of TGF-β receptors and increases the inhibitory Smad7.[20][21] This suggests that asiaticoside may have a homeostatic, modulatory role: promoting collagen in deficient states (aging, wounds) and reducing it in excessive states (fibrotic scarring). This dual activity highlights its potential as a sophisticated therapeutic agent for treating fibrotic disorders.

Experimental Validation: Protocols and Methodologies

The trustworthiness of the mechanistic claims described rests on robust and reproducible experimental validation. The following section outlines the core in vitro protocols used to elucidate the action of asiaticoside.

Caption: Standard experimental workflow for in vitro analysis.

Protocol: Human Dermal Fibroblast (HDF) Culture and Treatment

-

Cell Seeding: Plate HDFs in a 6-well or 12-well plate at a density that allows them to reach 80-90% confluency at the time of harvest (e.g., 1x10^5 cells/well for a 6-well plate). Culture in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Serum Starvation: Once cells reach ~70% confluency, replace the medium with serum-free DMEM for 24 hours to synchronize the cell cycle and reduce baseline growth factor signaling.

-

Treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of asiaticoside (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO). Include a positive control such as TGF-β (10 ng/mL).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Harvesting: Collect the cell culture supernatant for analysis of secreted proteins (collagen). Wash the cells with cold PBS and then lyse them with appropriate buffers for either RNA isolation (for RT-qPCR) or protein extraction (for Western Blot).

Protocol: Quantification of Collagen Synthesis via ELISA

-

Kit Selection: Utilize commercially available ELISA kits specific for human Type I Pro-Collagen and Type III Pro-Collagen.

-

Sample Preparation: Use the cell culture supernatant collected during harvesting. Dilute samples as necessary according to the kit's instructions.

-

Assay Procedure: Follow the manufacturer's protocol, which typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

-

Data Acquisition: Measure the absorbance at the specified wavelength using a microplate reader.

-

Analysis: Calculate the concentration of pro-collagen in each sample by comparing its absorbance to the standard curve.

Protocol: Analysis of Gene Expression via RT-qPCR

-

RNA Isolation: Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for target genes (COL1A1, COL3A1, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in asiaticoside-treated samples relative to the vehicle control.

Protocol: Western Blot Analysis of Smad Phosphorylation

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize the p-Smad2/3 signal to the total Smad2/3 signal to determine the relative increase in phosphorylation.

Implications for Research and Drug Development

The detailed mechanistic understanding of asiaticoside's action opens several avenues for therapeutic development:

-

Dermatology and Cosmeceuticals: Its proven ability to boost Type I and III collagen makes it a prime candidate for anti-aging formulations aimed at improving skin firmness and reducing wrinkles.[8]

-

Wound Healing: By promoting fibroblast proliferation and collagen deposition, asiaticoside can accelerate the repair of acute and chronic wounds.[1][22][23]

-

Fibrotic Disorders: The unique, context-dependent inhibitory effect on keloid fibroblasts suggests a sophisticated role in normalizing ECM metabolism.[20] This positions asiaticoside as a potential lead compound for developing treatments for conditions like hypertrophic scarring, scleroderma, or even organ fibrosis, although this requires extensive further investigation.

Conclusion

Asiaticoside stands out as a potent, naturally derived modulator of collagen synthesis. Its primary mechanism of action—a TβRI kinase-independent activation of the Smad signaling pathway—is a key differentiator that provides a direct route to enhancing the expression of Type I and Type III collagen genes. This core action is complemented by its ability to inhibit collagen-degrading enzymes, creating a robust pro-collagen environment. The discovery of its opposing effects in fibrotic cells adds a layer of complexity and therapeutic promise, suggesting a homeostatic rather than purely stimulatory function. For researchers and developers, asiaticoside represents not just a powerful active ingredient but a fascinating molecular tool for manipulating the intricate biology of the extracellular matrix.

References

-

Lee, J. H., et al. (2006). Asiaticoside Induces Human Collagen I Synthesis through TGFβ Receptor I Kinase (TβRI Kinase)-Independent Smad Signaling. Planta Medica, 72(4), 324-328. [Link]

-

Yulianti, L., et al. (2015). Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts. Universa Medicina, 34(2), 100-106. [Link]

-

Yulianti, L., et al. (2015). Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts. Universa Medicina, 34(2). [Link]

-

Yulianti, L., et al. (2015). Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts. ResearchGate. [Link]

-

Yulianti, L., et al. (2015). Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts. Universa Medicina. [Link]

-

Lee, J. H., et al. (2006). Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling. PubMed. [Link]

-

Bonte, F., et al. (1995). [Comparative Activity of Asiaticoside and Madecassoside on Type I and III Collagen Synthesis by Cultured Human Fibroblasts]. PubMed. [Link]

-

Lee, J., et al. (2012). Asiaticoside induces type I collagen synthesis and osteogenic differentiation in human periodontal ligament cells. PubMed. [Link]

-

Lee, J. H., et al. (2006). Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling. Semantic Scholar. [Link]

-

Lee, E. S., et al. (2010). β-Lapachone Regulates the Transforming Growth Factor-β–Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts. Journal of Health Science, 56(6), 718-725. [Link]

-

Tang, B., et al. (2011). Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts. PubMed. [Link]

-

Bylka, W., et al. (2013). Centella asiatica in cosmetology. Postepy Dermatologii I Alergologii, 30(1), 46-49. [Link]

-

Lee, J. H., et al. (2006). Asiaticoside Induces Human Collagen I Synthesis through TGFβ Receptor I Kinase (TβRI Kinase)-Independent Smad Signaling. ResearchGate. [Link]

-

Lu, L., et al. (2004). Dermal Fibroblast-Associated Gene Induction by Asiaticoside Shown in Vitro by DNA Microarray Analysis. PubMed. [Link]

-

Inagaki, Y., & Okazaki, I. (2007). Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis. Gut, 56(3), 396-402. [Link]

-

He, W., et al. (2012). TGF-β-regulated collagen type I accumulation: role of Src-based signals. American Journal of Physiology-Renal Physiology, 303(10), F1399-F1410. [Link]

-

Nurlaily, F., et al. (2024). Exploring the Potential Role of Centella asiatica in Burn Wound Healing. Natural Resources for Human Health. [Link]

-

Rodriguez-Pascual, F., & Slattery, C. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Springer Protocols. [Link]

-

Orfali, R., et al. (2023). Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review. Journal of Cosmetic Dermatology, 22(2), 395-408. [Link]

-

Nurlaily, F., et al. (2024). Exploring the Potential Role of Centella asiatica in Burn Wound Healing: A Literature Review. Natural Resources for Human Health. [Link]

-

Razali, N. H., et al. (2023). Topical Application of Centella asiatica in Wound Healing: Recent Insights into Mechanisms and Clinical Efficacy. Cosmetics, 10(5), 133. [Link]

-

van der Slot-Verhoeven, A. J., et al. (2014). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Utrecht University Repository. [Link]

-

Quan, T., et al. (2015). Astragaloside IV controls collagen reduction in photoaging skin by improving transforming growth factor-β/Smad signaling suppression and inhibiting matrix metalloproteinase-1. Molecular Medicine Reports, 11(1), 43-48. [Link]

-

Meder, T. (2024). Centella Asiatica (Madecassoside) for Skin: Benefits, Uses & More. Meder USA. [Link]

-

Diniz, L. R. L., et al. (2023). Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential. Molecules, 28(4), 1794. [Link]

-

Pincha, M., et al. (2018). Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals. Journal of Visualized Experiments, (139), 58280. [Link]

-

Zhao, M., et al. (2024). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers in Pharmacology, 15, 1369992. [Link]

-

Cheema, U., & Brown, R. A. (2004). Measurement of collagen synthesis by cells grown under different mechanical stimuli. UCL Discovery. [Link]

-

Rodriguez-Pascual, F., & Slattery, C. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. PubMed. [Link]

-

Tang, B., et al. (2011). Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts. ResearchGate. [Link]

-

Stuelten, C. H., et al. (2005). Matrix MetalloProteinases (MMPs) andTissue Inhibitors of MetalloProteinases (TIMPs): positive and negative regulators intumor cell adhesion. Invasion & Metastasis, 5(4), 205-220. [Link]

-

Laronha, H., & Caldeira, J. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(24), 9719. [Link]

-

Yabluchanskiy, A., et al. (2013). Regulation and involvement of matrix metalloproteinases in vascular diseases. Frontiers in Bioscience, 18(4), 1382-1395. [Link]

-

Jackson, H. W., & Defamie, V. (2015). The role of TIMPs in regulation of extracellular matrix proteolysis. ResearchGate. [Link]

-

Brew, K., & Nagase, H. (2010). TIMPs regulate MMP function and activation. ResearchGate. [Link]

Sources

- 1. Centella asiatica in cosmetology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dermal fibroblast-associated gene induction by asiaticoside shown in vitro by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asiaticoside induces type I collagen synthesis and osteogenic differentiation in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

- 7. scholar.ui.ac.id [scholar.ui.ac.id]

- 8. mederbeauty.com [mederbeauty.com]

- 9. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Lapachone Regulates the Transforming Growth Factor-β–Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts [jstage.jst.go.jp]

- 11. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts | Universa Medicina [univmed.org]

- 16. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Matrix MetalloProteinases (MMPs) andTissue Inhibitors of MetalloProteinases (TIMPs): positive and negative regulators intumor cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Regulation and involvement of matrix metalloproteinases in vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nrfhh.com [nrfhh.com]

- 23. Exploring the Potential Role of Centella asiatica in Burn Wound Healing: A Literature Review [nrfhh.com]

Comparative Molecular Architectures: Asiaticoside vs. Madecassoside

[1][2][3][4]

Executive Summary

Asiaticoside and Madecassoside are the two dominant triterpenoid saponins isolated from Centella asiatica.[1][2][3] While often co-formulated in wound-healing and anti-aging therapeutics, their distinct molecular architectures dictate divergent physicochemical behaviors and pharmacological potencies.[1] This guide dissects the critical C6-hydroxyl structural variance, its impact on hydrophilicity (LogP), and the resulting differences in analytical separation and biological signaling via the TGF-

Molecular Architecture & Physicochemical Divergence

Structural Homology and Deviation

Both compounds share a pentacyclic triterpene backbone (ursane type) linked to a trisaccharide moiety. The defining structural differentiator is located at the C-6 position of the A-ring in the aglycone structure.

-

Asiaticoside: Possesses a hydrogen atom at C-6. The aglycone is Asiatic Acid.[4]

This single hydroxylation event fundamentally alters the molecule's polarity, solubility profile, and interaction with biological membranes.

Physicochemical Comparison Data

| Feature | Asiaticoside | Madecassoside |

| Molecular Formula | ||

| Molecular Weight | 959.12 g/mol | 975.13 g/mol |

| Aglycone | Asiatic Acid | Madecassic Acid |

| Glycone (Sugar Chain) | Glu-Glu-Rha (Trisaccharide) | Glu-Glu-Rha (Trisaccharide) |

| C-6 Substituent | Hydrogen (-H) | Hydroxyl (-OH) |

| Polarity | Lower (More Lipophilic) | Higher (More Hydrophilic) |

| LogP (Predicted) | ~1.3 - 1.8 | ~0.5 - 1.0 (approx. 18% more hydrophilic) |

| Water Solubility | Moderate | High |

| Crystallization | Short induction period (crystallizes easily) | Long induction period (resists crystallization) |

Structural Visualization (DOT)

The following diagram illustrates the hierarchical structural relationship and the specific functional group divergence.

Figure 1: Structural hierarchy highlighting the C-6 hydroxylation difference between Asiaticoside and Madecassoside.[8][9][5][10]

Analytical Protocol: High-Resolution Separation

Separating these two compounds is chemically challenging due to their structural similarity and the presence of isomers (e.g., Asiaticoside-B). Standard Reverse-Phase HPLC (RP-HPLC) is the industry standard, but mobile phase optimization is critical to prevent peak co-elution.

The Challenge of Isomerism

Madecassoside is an isomer of Asiaticoside-B. Without precise gradient control or the use of additives like

Validated HPLC Methodology

Objective: Baseline separation of Madecassoside (MAD) and Asiaticoside (ASI).

Instrument Setup:

-

Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or equivalent), 5

m, 250 x 4.6 mm.[11] -

Temperature: 30°C.

-

Detection: UV at 220 nm (optimal for triterpenoid absorption).

Mobile Phase Strategy:

-

Solvent A: 0.1% Phosphoric Acid or Acetic Acid in Water (Maintains pH to suppress silanol activity).

-

Solvent B: Acetonitrile (ACN) or Methanol (MeOH). Note: ACN provides sharper peaks, while MeOH/Water mixtures with

-CD improve isomer selectivity.

Gradient Protocol (Standard ACN/Water):

-

0-15 min: 20% B

35% B (Elution of polar impurities). -

15-30 min: 35% B

55% B (Elution of Madecassoside first, followed by Asiaticoside ). -

30-45 min: 55% B

80% B (Wash).

Elution Order Logic: Madecassoside elutes before Asiaticoside in RP-HPLC.

-

Reason: The C-6 hydroxyl group makes Madecassoside more polar.[5] In reverse-phase chromatography, more polar compounds have lower affinity for the hydrophobic C18 stationary phase and elute earlier.

Analytical Workflow Diagram (DOT)

Figure 2: Step-by-step RP-HPLC workflow for the separation of Madecassoside and Asiaticoside.

Structure-Activity Relationship (SAR) & Biological Mechanism

The structural difference translates directly into pharmacological efficacy, particularly in wound healing and collagen synthesis.[1]

The TGF- /Smad Signaling Pathway

Both compounds exert their fibrogenic (collagen-stimulating) effects primarily through the activation of the TGF-

Mechanism of Action:

-

Ligand Binding: The triterpenoids interact with T

R (TGF-beta Receptors) on fibroblasts. -

Phosphorylation: This triggers the phosphorylation of Smad 2 and Smad 3 (R-Smads).

-

Complex Formation: p-Smad 2/3 recruits Smad 4 (Co-Smad).

-

Nuclear Translocation: The complex enters the nucleus.

-

Transcription: Binds to the promoter regions of COL1A1 and COL1A2, upregulating Type I and Type III collagen synthesis.

Comparative Efficacy[8]

-

Madecassoside: Studies indicate it is more effective in inhibiting inflammatory cytokines (IL-6, TNF-

) and promoting rapid re-epithelialization in burn wounds. Its hydrophilicity likely aids in faster diffusion through the aqueous wound exudate. -

Asiaticoside: While potent, it requires longer induction for maximum collagen synthesis and is often associated with increasing the tensile strength of the newly formed skin.

Signaling Pathway Diagram (DOT)

Figure 3: Mechanism of Action via the TGF-beta/Smad pathway leading to collagen synthesis.

References

-

Separation and Determination of Asiaticoside, Asiaticoside-B and Madecassoside in Centella asiatica Total Triterpenoid Saponins by HPLC. Source: Taylor & Francis Online [Link]

-

Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review. Source: Journal of Cellular and Molecular Medicine (via NCBI PMC) [Link]

-

Solubility and Induction Period Study of Asiaticoside and Madecassoside in a Methanol + Water Mixture. Source: Journal of Chemical & Engineering Data (via Semantic Scholar) [Link]

-

Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs. Source: Evidence-Based Complementary and Alternative Medicine (via NCBI PMC) [Link]

-

Burn wound healing properties of asiaticoside and madecassoside. Source: Experimental and Therapeutic Medicine (via Spandidos Publications) [Link][8][9][3][12][13]

Sources

- 1. Asiaticoside Powder vs Madecassoside: Which Is Better? - Chenlang [chenlangbio.com]

- 2. RP-HPLC Method Development for Simultaneous Determination of Madecassoside and Asiaticoside in <i>Centella asiatica</i> | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 3. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. luckherb.com [luckherb.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Madecassoside and Asiaticoside-Loaded Film-Forming Polymeric Solutions Based on Hypromellose E5 and Eudragit® NE 30D | Trends in Sciences [tis.wu.ac.th]

- 11. tandfonline.com [tandfonline.com]

- 12. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 13. Burn wound healing properties of asiaticoside and madecassoside - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Pharmacodynamics of Asiaticoside: Modulating TGF-β/Smad Signaling in Wound Healing and Fibrosis

Executive Summary: The Asiaticoside Paradox

Asiaticoside, a primary triterpenoid saponin isolated from Centella asiatica, presents a unique pharmacodynamic profile that distinguishes it from non-specific wound healing agents. Its therapeutic value lies in a context-dependent dual mechanism :

-

In Normal Wound Healing: It functions as an agonist, accelerating re-epithelialization and tensile strength recovery by promoting Type I collagen synthesis via a non-canonical, receptor-kinase-independent Smad pathway.

-

In Pathological Fibrosis (Keloids/Hypertrophic Scars): It functions as an antagonist, suppressing excessive collagen deposition by upregulating the inhibitory protein Smad7 and downregulating TGF-β receptors (TβRI/II).[1]

This guide dissects these opposing molecular cascades, providing a rigorous technical framework for researchers investigating anti-fibrotic therapies and regenerative medicine.

Mechanistic Architecture

The Canonical vs. Non-Canonical Switch

The efficacy of Asiaticoside stems from its ability to bypass standard receptor gating in normal cells while reinforcing negative feedback loops in fibrotic cells.

Mode A: Normal Dermal Fibroblasts (Pro-Regenerative)

In normal physiology, Asiaticoside induces Type I collagen synthesis without requiring the phosphorylation activity of the TGF-β Receptor I (TβRI) kinase.

-

Mechanism: Asiaticoside induces the intracellular phosphorylation of Smad2 and Smad3 and facilitates their complex formation with Smad4.[2]

-

Validation: Studies utilizing the TβRI kinase inhibitor SB431542 demonstrate that Asiaticoside-induced Smad2 phosphorylation persists even when the receptor kinase is blocked. This suggests Asiaticoside acts intracellularly or via an alternative upstream activator, distinct from the ligand-binding receptor event.

Mode B: Keloid Fibroblasts (Anti-Fibrotic)

In keloid tissue, the TGF-β/Smad pathway is hyperactive. Asiaticoside attenuates this via two distinct nodes:

-

Smad7 Upregulation: It significantly increases the expression of Smad7 (an inhibitory Smad), which competes with R-Smads (Smad2/3) for the receptor and targets the receptor for degradation.

-

Receptor Downregulation: It suppresses the mRNA and protein expression of both TβRI and TβRII, desensitizing the cell to ambient TGF-β signals.

Visualization: The Dual Signaling Pathway

The following diagram illustrates the divergent signaling pathways activated by Asiaticoside in normal versus keloid fibroblasts.

Figure 1: Divergent signaling mechanisms of Asiaticoside in normal vs. keloid fibroblasts. Note the TβRI-independent activation in normal cells versus Smad7-mediated suppression in keloids.

Quantitative Efficacy Analysis

The following data summarizes key quantitative findings from in vitro and in vivo studies, highlighting the dose-dependent nature of Asiaticoside's effects.

Table 1: Comparative Pharmacodynamics

| Parameter | Normal Fibroblasts (Pro-Healing) | Keloid Fibroblasts (Anti-Fibrotic) |

| Primary Effect | Increased Collagen I Synthesis | Decreased Collagen I & III Expression |

| Smad 2/3 Status | Increased Phosphorylation | Phosphorylation Inhibited (Indirectly) |

| Smad 7 Status | No significant change | Significant Upregulation (mRNA & Protein) |

| TGF-β Receptors | No significant change | Downregulated (TβRI & TβRII) |

| Cell Proliferation | Stimulated / Maintained | Inhibited (Dose-dependent) |

| Effective Dose | 2.5% - 10% (topical formulations) | 100 - 500 mg/L (in vitro) |

| Key Outcome | +57% Tensile Strength (Guinea Pig) | Reduced Fibrosis & Scar Elevation |

Experimental Validation Framework

To validate these mechanisms in a drug development setting, the following protocols must be executed with high fidelity. These protocols control for the "dual nature" of the compound by explicitly comparing normal and fibrotic cell lines.

Protocol: Differential In Vitro Assessment

Objective: To distinguish between the pro-synthetic and anti-fibrotic effects of Asiaticoside.

Materials:

-

Cell Lines: Normal Human Dermal Fibroblasts (NHDF) vs. Keloid Fibroblasts (KF) (isolated from surgical specimens).

-

Reagents: Asiaticoside (>95% purity), SB431542 (TβRI inhibitor), TGF-β1 (positive control).

-

Antibodies: Anti-Smad2/3, Anti-p-Smad2/3, Anti-Smad7, Anti-Collagen I.

Step-by-Step Methodology:

-

Isolation & Culture:

-

Obtain keloid tissue from active border of scars; normal skin from adjacent non-lesional areas.

-

Digest with 0.25% trypsin/0.02% EDTA.

-

Culture in DMEM + 10% FBS.[1] Use passages 3–5 to ensure phenotype stability.

-

-

Starvation & Treatment:

-

Seed cells at

cells/well. -

Critical Step: Serum-starve for 24 hours (serum-free DMEM) to synchronize cell cycle and remove exogenous growth factors.

-

Treat NHDF with Asiaticoside (10–100 µg/mL) ± SB431542 (10 µM).

-

Treat KF with Asiaticoside (100–500 mg/L) for 24–72 hours.

-

-

Readout 1: Western Blot (Signaling):

-

Lyse cells in RIPA buffer with phosphatase inhibitors.

-

Normalize protein (BCA assay).

-

Blot for p-Smad2/3.[3] Expectation: Asiaticoside increases p-Smad in NHDF (even with SB431542) but suppresses it in KF via Smad7.

-

-

Readout 2: RT-PCR (Gene Expression):

-

Extract RNA using Trizol.

-

Quantify mRNA for COL1A1, COL3A1, SMAD7, TGFBR1.

-

Expectation: KF samples should show

SMAD7 and

-

Visualization: Experimental Workflow

The following workflow outlines the critical decision points and controls required to validate the mechanism.

Figure 2: Experimental validation workflow distinguishing pathway activation in normal cells versus suppression in keloid cells.

References

-

Lee, J., et al. (2006). "Asiaticoside Induces Human Collagen I Synthesis through TGFβ Receptor I Kinase (TβRI Kinase)-Independent Smad Signaling."[2][4] Planta Medica.

-

Tang, B., et al. (2011). "Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts."[1] Archives of Dermatological Research.[1][5]

-

Shukla, A., et al. (1999). "In vitro and in vivo wound healing activity of asiaticoside isolated from Centella asiatica." Journal of Ethnopharmacology.

-

Azis, H.A., et al. (2017). "In vitro and In vivo wound healing studies of methanolic fraction of Centella asiatica extract."[6] South African Journal of Botany.

-

Bian, D., et al. (2013). "Asiaticoside hinders the invasive growth of keloid fibroblasts through inhibition of the GDF-9/MAPK/Smad pathway." Journal of Biochemical and Molecular Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and In vivo wound healing studies of methanolic fraction of Centella asiatica extract - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

Asiaticoside Modulation of NF-κB Inflammatory Pathways: A Technical Guide for Preclinical Development

Executive Summary

Asiaticoside (AC), a prominent triterpenoid saponin extracted from Centella asiatica, has garnered significant attention in drug development for its potent anti-inflammatory, neuroprotective, and antineoplastic properties. At the core of its pharmacological efficacy is the targeted modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This technical whitepaper provides an in-depth mechanistic framework of AC's action on NF-κB, synthesizes quantitative efficacy data, and outlines self-validating experimental protocols designed for rigorous preclinical evaluation.

Mechanistic Framework: AC-Mediated NF-κB Inhibition

The NF-κB pathway is a master transcriptional regulator of inflammatory responses and cellular survival. Dysregulation of this pathway is a hallmark of chronic inflammation and oncogenesis. Asiaticoside exerts its inhibitory effects through a multi-tiered mechanism:

-

Upstream Receptor Modulation: AC dampens the initial inflammatory cascade by inhibiting upstream pattern recognition receptors, specifically Toll-like Receptor 4 (TLR4) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) [3, 4].

-

IKK Complex and IκBα Stabilization: In the canonical pathway, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, marking it for ubiquitination and proteasomal degradation. AC directly suppresses IKK activation, thereby preventing the phosphorylation and subsequent degradation of IκBα [1].

-

p65 Nuclear Translocation Blockade: Because IκBα remains intact, it continues to sequester the NF-κB p65/p50 heterodimer in the cytoplasm. This physical sequestration prevents the p65 subunit from translocating to the nucleus, effectively neutralizing its ability to bind to DNA consensus sequences [1, 2].

-

Downstream Effector Suppression: The blockade of p65 translocation results in the transcriptional downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-apoptotic genes (Bcl-2), while simultaneously permitting the upregulation of pro-apoptotic factors like Caspase-9 and Bax [1, 2].

Asiaticoside modulation of the NF-κB signaling pathway and downstream effectors.

Quantitative Efficacy Data

The following table synthesizes quantitative data from key preclinical studies, highlighting the dose-dependent efficacy of Asiaticoside across various pathological models.

| Model / Cell Line | AC Dose / Concentration | Key Molecular Targets | Functional Outcome | Reference |

| HCT116 (Colorectal Cancer) | 2 µM (in vitro) | ↓ p-IκBα, ↓ p-p65, ↓ CDK4 | G0/G1 cell cycle arrest, Apoptosis | [1] |

| MCF-7 (Breast Cancer Xenograft) | 50 mg/kg (in vivo) | ↓ TNF-α, ↓ IL-6, ↑ Caspase-9 | Tumor growth inhibition | [2] |

| Neonatal Hypoxic-Ischemic Brain | 40 mg/kg (in vivo) | ↓ TLR4, ↓ p-NF-κB, ↓ p-STAT3 | Reduced brain damage & apoptosis | [3] |

| PC12 Cells (Ischemia-Reperfusion) | Dose-dependent (in vitro) | ↓ NOD2, ↓ MAPK, ↓ NF-κB | Reversal of cellular apoptosis | [4] |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives during drug screening.

Protocol 1: Subcellular Fractionation for p65 Translocation Analysis

Rationale & Causality: To definitively prove that AC inhibits NF-κB activation, researchers must demonstrate a reduction in nuclear p65. Analyzing whole-cell lysates is insufficient, as it cannot differentiate between inactive (cytosolic) and active (nuclear) p65. Subcellular fractionation isolates the nuclear compartment. Self-Validating Design: This protocol mandates the use of GAPDH (a cytosolic marker) and Lamin B1 (a nuclear marker). If GAPDH is detected in the nuclear fraction, it indicates cross-contamination during lysis, and the assay must be discarded.

-

Cell Preparation: Culture target cells (e.g., HCT116) to 70% confluence. Pre-treat with AC (2 µM) for 24 hours. Stimulate with an NF-κB activator (e.g., TNF-α 10 ng/mL) for 30 minutes to induce translocation.

-

Hypotonic Lysis (Cytosolic Extraction): Harvest cells and resuspend the pellet in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease and phosphatase inhibitors.

-

Causality: The hypotonic environment causes cells to swell. The subsequent addition of 0.5% NP-40 gently disrupts the plasma membrane without breaking the rigid nuclear envelope.

-

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant; this is the pure cytosolic fraction .

-

Hypertonic Lysis (Nuclear Extraction): Wash the remaining intact nuclear pellet with hypotonic buffer to remove residual cytosol. Resuspend in hypertonic buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol).

-

Causality: The high salt concentration (420 mM NaCl) is critical; it disrupts the nuclear membrane and forces chromatin-bound proteins (like p65) into solution.

-

-

Immunoblotting: Resolve fractions via SDS-PAGE. Probe with anti-p65, anti-GAPDH (cytosolic control), and anti-Lamin B1 (nuclear control). Calculate the ratio of Nuclear p65 / Lamin B1 via densitometry.

Subcellular fractionation workflow for quantifying NF-κB p65 nuclear translocation.

Protocol 2: In Vivo Quantification of Downstream Cytokines (ELISA)

Rationale & Causality: While Western blotting confirms the intracellular mechanism, Enzyme-Linked Immunosorbent Assay (ELISA) quantifies the functional physiological output (secreted pro-inflammatory cytokines).

-

Tissue Harvesting: Excise target tissue (e.g., tumor xenograft or ischemic brain hemisphere) and immediately snap-freeze in liquid nitrogen.

-

Causality: Snap-freezing instantly halts endogenous protease activity, preventing the degradation of delicate cytokines like IL-6.

-

-

Homogenization: Homogenize the tissue on ice in RIPA buffer supplemented with PMSF (1 mM). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris.

-

Standardization: Perform a BCA protein assay to determine total protein concentration. Dilute all samples to a uniform concentration (e.g., 1 mg/mL).

-

Causality: Normalizing protein input is non-negotiable; it prevents false-positive cytokine readings caused by variations in the raw mass of the excised tissue.

-

-

ELISA Execution: Load standardized samples into microplates pre-coated with capture antibodies for TNF-α and IL-6. Following standard incubation and washing, read absorbance at 450 nm. Utilize a 4-parameter logistic (4PL) curve fit against recombinant standards for precise quantification.

Therapeutic Perspectives in Drug Development

The targeted inhibition of NF-κB by Asiaticoside opens two major therapeutic avenues:

-

Oncology: In colorectal and breast cancers, constitutive NF-κB activation drives chemoresistance by upregulating anti-apoptotic proteins. AC's ability to arrest cells in the G0/G1 phase and induce Caspase-9-mediated apoptosis positions it as a highly viable adjuvant to traditional chemotherapeutics[1, 2].

-

Neurology: AC's lipophilic triterpene structure allows it to traverse the blood-brain barrier. By suppressing the TLR4/NOD2-mediated neuroinflammatory storm, AC demonstrates profound neuroprotective efficacy in models of cerebral ischemia-reperfusion injury and hypoxic-ischemic encephalopathy [3, 4].

References

- Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC. nih.gov.

- Asiaticoside Increases Caspase-9 Activity in MCF-7 Cells and Inhibits TNF-α and IL-6 Expression in Nude Mouse Xenografts via the NF-κB P

- Asiaticoside attenuates neonatal hypoxic–ischemic brain damage through inhibiting TLR4/NF-κB/STAT3 pathway - Annals of Transl

- Asiaticoside Alleviates Cerebral Ischemia-Reperfusion Injury via NOD2/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor kappa B (NF-κB)

Unlocking the Pharmacokinetics of Oral Asiaticoside: A Technical Guide to Bioavailability, Biotransformation, and Analytical Workflows

Executive Summary

As a Senior Application Scientist specializing in botanical pharmacokinetics, I frequently encounter the "bioavailability paradox" inherent to pentacyclic triterpenoids. Asiaticoside (AS), the flagship saponin derived from Centella asiatica, exhibits profound neuroprotective, wound-healing, and anti-inflammatory properties in vivo. Yet, its absolute oral bioavailability is notoriously poor—consistently quantified at less than 1%. How does a molecule with such negligible systemic exposure exert such potent therapeutic effects?

The answer lies not in the parent compound's systemic circulation, but in its complex absorption, distribution, metabolism, and excretion (ADME) profile—specifically, its targeted tissue distribution and its extensive biotransformation into the active aglycone, Asiatic Acid (AA)[1]. This whitepaper deconstructs the pharmacokinetic (PK) dynamics of oral Asiaticoside, providing drug development professionals with authoritative data, mechanistic insights, and a self-validating LC-MS/MS experimental protocol for quantifying these elusive analytes.

The ADME Profile of Asiaticoside: A Systems-Biology Perspective

Absorption & The Bioavailability Paradox

Following oral administration, intact AS is rapidly absorbed, reaching maximum plasma concentrations (

Tissue Distribution

Despite negligible plasma levels, AS exhibits a remarkable volume of distribution. Within 1 hour of dosing, the intact glycoside is extensively distributed to highly perfused target organs, including the brain, stomach, and skin, where it remains detectable for at least 4 hours[4]. The superior lipophilicity of the triterpene backbone facilitates distribution into lipophilic tissues, accounting for its unexpectedly high blood-brain barrier (BBB) permeability and subsequent neuroprotective potential[5].

Metabolism: The Prodrug Mechanism

The systemic efficacy of oral AS is largely mediated through its metabolism. In the gastrointestinal tract, unabsorbed AS undergoes hydrolytic cleavage of its sugar moiety by intestinal bacterial enzymes (e.g.,

Excretion

Elimination routes are strictly dictated by the administration route. Intravenous dosing results in the urinary excretion of unchanged AS[5]. Conversely, oral administration leads to extensive biotransformation, with the resulting triterpenic acid metabolites (predominantly AA) excreted almost exclusively via the feces through the hepatobiliary clearance system[3].

Quantitative Pharmacokinetic Data

To facilitate formulation design and PK modeling, the following table synthesizes the core quantitative parameters of Asiaticoside and its active metabolite, Asiatic Acid, following oral administration.

| Pharmacokinetic Parameter | Asiaticoside (Intact Glycoside) | Asiatic Acid (Active Aglycone) |

| 5 – 15 minutes | 2 – 4 hours | |

| Oral Bioavailability ( | < 1.0% | ~ 16.25% |

| Primary Excretion Route | Urine (if IV) / Feces (Oral) | Feces (via biliary excretion) |

| Tissue Distribution | Brain, Skin, Stomach, Spleen | Plasma, Brain, Heart, Liver, Kidney |

| Metabolic Half-life ( | ~ 2 hours | ~ 9.5 min (in liver microsomes) |

Data aggregated from standardized ECa 233 extract and pure compound PK assessments [[2], [7]].

Mechanistic Biotransformation Pathway

The logical relationship between oral ingestion, microbial hydrolysis, and systemic distribution is visualized below.

Biotransformation and ADME pathway of oral Asiaticoside to Asiatic Acid.

Self-Validating LC-MS/MS Pharmacokinetic Workflow

Quantifying AS and AA in biological matrices is analytically demanding due to their low systemic concentrations, poor ionization efficiency, and severe matrix effects from endogenous lipids. To ensure data integrity, I mandate the following step-by-step LC-MS/MS protocol. Every step is designed with a specific causal rationale to create a self-validating system.

Step 1: Animal Dosing & Matrix Sampling

-

Rationale: Capturing the ultra-rapid

of intact AS requires high-frequency early time points. Missing the 5-minute mark will result in an artificially truncated AUC. -

Procedure: Administer AS orally to Sprague-Dawley rats (e.g., 50–200 mg/kg). Collect blood via the jugular vein into heparinized tubes at 0, 5, 10, 15, 30 min, and 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Harvest target tissues (brain, skin, liver) at the established

.

Step 2: Sample Preparation (Protein Precipitation & SPE)

-

Rationale: Simple protein precipitation leaves behind phospholipids that cause severe ion suppression in the mass spectrometer. A secondary Solid-Phase Extraction (SPE) step is critical for triterpenoid recovery and baseline stabilization.

-

Procedure:

-

Aliquot 100 µL of plasma or tissue homogenate.

-

Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Glycyrrhetinic acid) to precipitate proteins. Vortex for 2 min, then centrifuge at 14,000 rpm for 10 min.

-

Load the supernatant onto a pre-conditioned C18 SPE cartridge.

-

Wash with 5% methanol in water to remove polar interferences; elute the triterpenoids with 100% methanol.

-

Evaporate the eluate under nitrogen gas at 40°C and reconstitute in 100 µL of the mobile phase.

-

Step 3: Chromatographic Separation (UPLC)

-

Rationale: UPLC provides the theoretical plates needed to separate AS from its structural isomer, Madecassoside, which co-occurs in standardized extracts like ECa 233[8].

-

Procedure: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) at a flow rate of 0.3 mL/min.

Step 4: Mass Spectrometry (ESI-MS/MS)

-

Rationale: Electrospray Ionization (ESI) in negative ion mode is highly sensitive for triterpenic acids. Multiple Reaction Monitoring (MRM) ensures absolute specificity against background noise.

-

Procedure: Operate the mass spectrometer in negative ESI mode. Monitor specific precursor-to-product ion transitions. For AS, monitor the

adducts; for AA, monitor the specific

Step 5: Pharmacokinetic Modeling

-

Rationale: Non-compartmental analysis (NCA) makes no assumptions about the number of biological compartments, providing robust, empirical data.

-

Procedure: Import concentration-time data into validated PK software (e.g., Phoenix WinNonlin). Derive

,

Step-by-step LC-MS/MS experimental workflow for pharmacokinetic assessment.

Conclusion

The paradox of Asiaticoside's low oral bioavailability and high therapeutic efficacy is resolved through its rapid, targeted tissue distribution and its extensive gut-mediated biotransformation into Asiatic Acid[1][4]. For drug development professionals, the strategic focus must shift from merely attempting to increase the systemic absorption of intact AS, to optimizing the controlled release and targeted delivery of its active aglycone. Employing rigorous, matrix-effect-free LC-MS/MS workflows is non-negotiable for accurately mapping these complex PK dynamics and advancing botanical therapeutics into clinical mainstreams.

References

-

Pharmacokinetics of a Standardized Extract of Centella asiatica ECa 233 in Rats Thieme Connect

-

Comparative pharmacokinetics between madecassoside and asiaticoside presented in a standardised extract of Centella asiatica, ECa 233 and their respective pure compound given separately in rats NIH PubMed8[8]

-

Pharmacokinetics of a Standardized Extract of Centella asiatica ECa 233 in Rats - PubMed NIH PubMed2[2]

-

Pharmacokinetic and metabolomic studies of standardized extract of centella asiatica (ECa 233) capsule in Thai healthy volunteer Chula Digital Collections3[3]

-

Biopharmaceutical and pharmacokinetic characterization of Asiatic acid in Centella asiatica as determined by a sensitive and robust HPLC-MS method ResearchGate7[7]

-

Pharmacological Effects of Centella asiatica on Skin Diseases: Evidence and Possible Mechanisms NIH PMC4[4]

-

The comparative steady-state bioavailability of the active ingredients of Madecassol NIH PubMed1[1]

-

Therapeutic Potential of Centella asiatica and Its Triterpenes: A Review Frontiers in Pharmacology6[6]

Sources

- 1. The comparative steady-state bioavailability of the active ingredients of Madecassol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of a Standardized Extract of Centella asiatica ECa 233 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Pharmacological Effects of Centella asiatica on Skin Diseases: Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safey and Pharmacokinetics of Asiaticoside_Chemicalbook [chemicalbook.com]

- 6. Frontiers | Therapeutic Potential of Centella asiatica and Its Triterpenes: A Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparative pharmacokinetics between madecassoside and asiaticoside presented in a standardised extract of Centella asiatica, ECa 233 and their respective pure compound given separately in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Asiaticoside and the Wnt/β-Catenin Signaling Pathway: A Technical Guide for Researchers

Abstract

Asiaticoside, a triterpenoid saponin derived from Centella asiatica, has garnered significant attention for its diverse pharmacological activities, including wound healing, neuroprotection, and anti-inflammatory effects.[1][2][3][4] A growing body of evidence indicates that a primary mechanism underpinning these therapeutic benefits is the modulation of the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth analysis of the interaction between Asiaticoside and the Wnt/β-catenin cascade, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms, present detailed experimental protocols for validation, summarize key quantitative data, and discuss the therapeutic implications of this interaction.

Introduction: The Major Players

The Wnt/β-Catenin Signaling Pathway: A Master Regulator

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[1][5] Its functions are diverse, governing processes such as cell proliferation, differentiation, migration, and stem cell maintenance.[5][6] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and fibrotic disorders.

The canonical Wnt pathway is characterized by the regulation of the transcriptional co-activator β-catenin. In the "off-state" (absence of a Wnt ligand), a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin.[1][5] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

In the "on-state," the binding of a Wnt ligand to its Frizzled (FZD) receptor and the co-receptor LRP5/6 triggers a cascade that leads to the inactivation of the destruction complex.[5] This allows β-catenin to accumulate in the cytoplasm, from where it translocates to the nucleus.[7][8] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of a wide array of target genes, including c-Myc and Cyclin D1, which drive cell proliferation.[1][9][10]

Caption: Canonical Wnt/β-catenin signaling pathway in its 'Off' and 'On' states.

Asiaticoside: A Promising Natural Compound

Asiaticoside is a major bioactive constituent of Centella asiatica, a medicinal plant with a long history of use in traditional medicine.[11] This triterpenoid saponin has been the subject of extensive research due to its wide range of therapeutic properties.[1][12] Studies have demonstrated its efficacy in promoting wound healing, exhibiting anti-inflammatory and antioxidant activities, and possessing neuroprotective potential.[2][3][13][14] The multifaceted nature of Asiaticoside's effects suggests its interaction with fundamental cellular signaling pathways, with the Wnt/β-catenin cascade emerging as a key target.

The Core Interaction: Asiaticoside and Wnt/β-Catenin Signaling

Current research strongly indicates that Asiaticoside positively modulates the Wnt/β-catenin pathway. The prevailing mechanism appears to be an upstream activation of the cascade, leading to the hallmark events of β-catenin stabilization and nuclear translocation.

Proposed Mechanism of Action

While the precise, direct molecular target of Asiaticoside within the Wnt pathway is still under investigation, experimental evidence points towards an indirect activation mechanism. Studies have shown that Asiaticoside treatment can lead to:

-

Increased Expression of Wnt Ligands: Research has demonstrated that Asiaticoside can upregulate the expression of Wnt ligands, such as Wnt1 and Wnt3a.[1][7][15] This increase in endogenous Wnt signaling molecules would naturally initiate the downstream cascade.

-

Inhibition of GSK-3β Activity: A crucial step in β-catenin degradation is its phosphorylation by GSK-3β. Several studies have shown that Asiaticoside treatment leads to an increase in the phosphorylation of GSK-3β at Serine 9.[1][16][17] This phosphorylation event inactivates GSK-3β, thereby preventing it from phosphorylating β-catenin. This is a key mechanism for β-catenin stabilization.

-

Stabilization and Nuclear Accumulation of β-catenin: As a direct consequence of the inhibition of the destruction complex, Asiaticoside treatment results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[7] This has been consistently observed through Western blotting of nuclear fractions and immunofluorescence imaging.

-

Upregulation of Wnt Target Genes: The nuclear accumulation of β-catenin leads to the transcriptional activation of its target genes. Studies have reported increased expression of genes such as c-Myc and Cyclin D1 following Asiaticoside treatment, providing further evidence of pathway activation.[1][18]

Caption: Proposed mechanism of Asiaticoside's activation of the Wnt/β-catenin pathway.

Experimental Validation: Protocols and Methodologies

To rigorously investigate the interaction between Asiaticoside and the Wnt/β-catenin pathway, a combination of in vitro and in vivo experimental approaches is essential. Here, we provide detailed, step-by-step protocols for key assays.

In Vitro Assays

This is the gold-standard assay for quantifying the transcriptional activity of the Wnt/β-catenin pathway. It utilizes two reporter plasmids:

-

TOPFlash: Contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene.[19]

-

FOPFlash: A negative control with mutated TCF/LEF binding sites.[19]

The ratio of luciferase activity from TOPFlash to FOPFlash provides a specific measure of Wnt signaling.[20]

Caption: Workflow for the TOP/FOPFlash Luciferase Reporter Assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with either the TOPFlash or FOPFlash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Asiaticoside. Include a positive control (e.g., Wnt3a conditioned medium or LiCl) and a vehicle control (e.g., DMSO).

-

Lysis: After 24-48 hours of treatment, lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.

Western blotting is crucial for assessing the protein levels of key components of the Wnt/β-catenin pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with Asiaticoside as described above. For analysis of nuclear β-catenin, perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. Lyse the cells or fractions in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, nuclear β-catenin (using Lamin B1 as a nuclear marker), phosphorylated GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[21][22]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[21]

RT-qPCR is used to measure the mRNA expression levels of Wnt/β-catenin target genes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with Asiaticoside. Extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Table 1: Example Primer Sequences for Human Wnt Target Genes

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source |

| WNT1 | GGCAGAACTTGTTCCACGAG | CGGCTTCGTTTTCCTCAGAT | |

| AXIN2 | CTCCCCACCTTGAATGAAGA | TGGCTGGTGCAAAGACATAG | [23] |

| c-MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT | [24] |

| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA | [24] |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [23] |

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of Asiaticoside on the Wnt/β-catenin pathway.

Table 2: Summary of Asiaticoside's Effects on Wnt/β-Catenin Signaling

| Parameter | Cell/Tissue Type | Asiaticoside Concentration | Observed Effect | Reference |

| Wnt1 Protein Expression | Human Foreskin Fibroblasts (HFF-1) | 10, 20, 40 µM | Dose-dependent increase | [1] |

| Nuclear β-catenin | HFF-1 | 40 µM | ~2.5-fold increase vs. control | [1] |

| p-GSK3β (Ser9)/Total GSK3β | HFF-1 | 40 µM | ~3-fold increase vs. control | [1] |

| WNT3A mRNA Expression | Human Periodontal Ligament Cells | 25 µg/mL | ~2-fold increase vs. control | [7] |

| Osterix (OSX) mRNA | Human Periodontal Ligament Cells | 25 µg/mL | ~3.5-fold increase vs. control | [7] |

Therapeutic Implications

The activation of the Wnt/β-catenin pathway by Asiaticoside has significant therapeutic implications for a variety of conditions.

-

Wound Healing: The Wnt/β-catenin pathway is crucial for skin development and regeneration. By activating this pathway, Asiaticoside can promote the proliferation and migration of fibroblasts and keratinocytes, which are essential for wound closure.[1][2][4] This is particularly relevant for chronic wounds, such as diabetic ulcers, where Wnt signaling is often impaired.[1][15]

-

Hair Growth: Wnt/β-catenin signaling is a key regulator of hair follicle development and cycling.[6][25] Asiaticoside's ability to activate this pathway suggests its potential as a therapeutic agent for alopecia.

-

Osteogenic Differentiation: Studies have shown that Asiaticoside can promote the osteogenic differentiation of human periodontal ligament cells through the Wnt pathway, indicating its potential use in periodontal tissue regeneration.[7]

-

Cancer (Context-Dependent): It is important to note that the role of Wnt/β-catenin signaling in cancer is complex. While its activation is oncogenic in some cancers (e.g., colorectal cancer), in others, such as non-small cell lung cancer and gastric cancer, Asiaticoside has been shown to inhibit the Wnt/β-catenin pathway, leading to anti-tumor effects.[18][26][27] This highlights the context-dependent nature of Asiaticoside's effects and the need for further research.

Conclusion and Future Directions

Asiaticoside is a potent modulator of the Wnt/β-catenin signaling pathway. The evidence strongly suggests that it functions primarily by upregulating Wnt ligands and inhibiting GSK-3β, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of target genes. These actions underpin many of its therapeutic benefits, particularly in tissue regeneration and wound healing.

Future research should focus on:

-

Identifying the direct molecular target(s) of Asiaticoside.

-

Further elucidating the context-dependent mechanisms of its action in different cell types and diseases, especially in cancer.

-

Conducting well-designed clinical trials to validate its therapeutic efficacy in humans.

This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricate relationship between Asiaticoside and the Wnt/β-catenin signaling pathway, ultimately paving the way for novel therapeutic applications.

References

-

Li, J., Zhang, H., & Tan, Q. (2022). Asiaticoside expedites recovery of diabetic ulcers through activation of Wnt1/β-catenin signaling cascade. Research Square. [Link]

-

Fitri, A. R., Pavasant, P., Chamni, S., & Sumrejkanchanakij, P. (2018). Asiaticoside induces osteogenic differentiation of human periodontal ligament cells through the Wnt pathway. Journal of periodontology, 89(5), 596–605. [Link]

-

Li, J., Zhang, H., & Tan, Q. (2022). Asiaticoside expedites recovery of diabetic ulcers through activation of Wnt1/β-catenin signaling cascade. Indian Journal of Pharmaceutical Sciences, 84(4), 1-7. [Link]

-

ResearchGate. (2020). Asiaticoside Inhibits Growth and Metastasis in Non‐Small Cell Lung Cancer by Disrupting EMT via Wnt/β‐Catenin Pathway. [Link]

-

PubMed. (2024). Asiaticoside Inhibits Growth and Metastasis in Non-Small Cell Lung Cancer by Disrupting EMT via Wnt/β-Catenin Pathway. [Link]

-

PubMed. (2019). Asiaticoside nitric oxide gel accelerates diabetic cutaneous ulcers healing by activating Wnt/β-catenin signaling pathway. [Link]

-

PMC. (2025). Asiaticoside–nitric oxide synergistically accelerate diabetic wound healing by regulating key metabolites and SRC/STAT3 signaling. [Link]

-

ResearchGate. (2019). Asiaticoside nitric oxide gel accelerates diabetic cutaneous ulcers healing by activating Wnt/β-catenin signaling pathway. [Link]

-

PubMed. (2024). Asiaticoside promoted ferroptosis and suppressed immune escape in gastric cancer cells by downregulating the Wnt/β-catenin pathway. [Link]

-

ResearchGate. (n.d.). Primer sequences for RT-PCR analysis of human Wnt (hWnt) genes. [Link]

-

ResearchGate. (n.d.). Primer sequences for RT-PCR of mouse Wnt genes. [Link]

-

PMC. (n.d.). Asiaticoside alleviates cardiomyocyte apoptosis and oxidative stress in myocardial ischemia/reperfusion injury via activating the PI3K-AKT-GSK3β pathway in vivo and in vitro. [Link]

-

PMC. (n.d.). Potential Natural Products Regulation of Molecular Signaling Pathway in Dermal Papilla Stem Cells. [Link]

-

ResearchGate. (2024). Asiaticoside promoted ferroptosis and suppressed immune escape in gastric cancer cells by downregulating the Wnt/β-catenin pathway. [Link]

-

OriGene Technologies Inc. (n.d.). WNT1 Human qPCR Primer Pair (NM_005430). [Link]

-

PMC. (n.d.). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. [Link]

-

Scientific.Net. (n.d.). In Vitro Wound Healing Effect of Asiaticoside Extracted from Centella asiatica ('Pegaga') on Human Gingival Fibroblast Cell Line. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Recovery of Diabetic Ulcers Facilitated by Asiaticoside through Activating the Wnt/Beta-Catenin Signalling Cascade. [Link]

-

ResearchGate. (n.d.). Asiaticoside induces osteogenic differentiation of human periodontal ligament cells through the Wnt pathway. [Link]

-